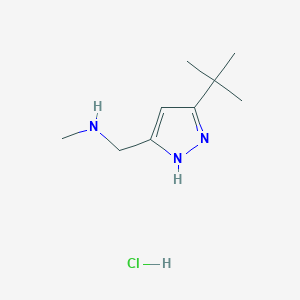

1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine

Description

1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine is a pyrazole-derived amine featuring a tert-butyl substituent at the 5-position of the pyrazole ring and an N-methylmethanamine group at the 3-position. This compound is part of a broader class of pyrazole-based amines studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;/h5,10H,6H2,1-4H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAVSEGPTUFGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine typically involves a multi-step process. One common method is the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with formaldehyde and a reducing agent such as sodium cyanoborohydride . This reaction proceeds under mild conditions and yields the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine has several scientific research applications:

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Pharmacokinetic Comparisons

- Vonoprazan fumarate, while structurally distinct (pyrrole core), shares the N-methylmethanamine group. Its extended half-life (7 hours) compared to conventional proton pump inhibitors (1–2 hours) underscores the role of substituents in metabolic stability .

Biological Activity

1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine, also known as (5-tert-butyl-1H-pyrazol-3-yl)methylamine dihydrochloride, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological profiles, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 240.17 g/mol. It is characterized by the presence of a tert-butyl group and a pyrazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.173 g/mol |

| CAS Number | 1231961-65-1 |

| LogP | 3.4215 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine have been shown to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

A comparative study highlighted that pyrazole derivatives can effectively target specific oncogenic pathways, leading to reduced proliferation rates in cancer cells. For example, a related compound demonstrated up to a 10-fold increase in antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4 .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In experimental models, 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine exhibited significant inhibition of COX-2 activity, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can exert bactericidal effects against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Study 1: Anticancer Efficacy

In a study published in PubMed, researchers synthesized several pyrazole derivatives and evaluated their anticancer efficacy against human cancer cell lines. The results showed that specific substitutions on the pyrazole ring significantly enhanced the cytotoxicity against breast and lung cancer cells . The study concluded that structural modifications could lead to more potent anticancer agents.

Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory effects of pyrazole derivatives, where compounds similar to 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings indicated a marked reduction in IL-6 and TNF-alpha levels, supporting the compound's potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves pyrazole ring formation followed by substitution. For example, tert-butyl groups are introduced via nucleophilic substitution or cyclocondensation reactions. Optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) improves yield. Characterization via NMR and LC-MS ensures structural fidelity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Identifies substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, pyrazole protons at δ 6.5–7.5 ppm).

- FTIR : Confirms amine N–H stretches (~3300 cm) and pyrazole C=N bonds (~1600 cm).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 168–170 for CHN) .

Q. What are the primary biological targets of pyrazole-based amines like this compound?

- Methodological Answer : Pyrazole derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). Computational docking studies (e.g., AutoDock Vina) predict interactions via hydrogen bonding with the pyrazole ring and hydrophobic contacts with the tert-butyl group .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of published IC values and structural analogs clarifies structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the amine to enhance solubility.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability.

- Metabolic Stability : Assess CYP450 metabolism via liver microsome assays; modify substituents (e.g., fluorination) to reduce clearance .

Q. How does the tert-butyl group influence conformational stability and target binding?

- Methodological Answer : The tert-butyl group induces steric hindrance, stabilizing the pyrazole ring in a planar conformation. Molecular dynamics simulations (e.g., GROMACS) show enhanced hydrophobic pocket occupancy in target proteins. Compare with methyl or isopropyl analogs to quantify steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.